Phenyl(trichloromethyl)mercury
Overview
Description
Phenyl(trichloromethyl)mercury is an organomercury compound with the chemical formula C₆H₅HgCCl₃. It appears as a white solid and is soluble in organic solvents. This compound is primarily used as a source of dichlorocarbene, which is utilized in various organic synthesis reactions, such as cyclopropanation .
Preparation Methods
Phenyl(trichloromethyl)mercury can be synthesized through several methods:
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Reaction with Sodium Trichloroacetate
Procedure: Phenylmercuric chloride is treated with sodium trichloroacetate in dimethoxyethane.
Reaction Conditions: Reflux temperature (~85°C), dimethoxyethane as solvent, and a drying tube containing Drierite®.
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Reaction with Potassium t-Butoxide and Chloroform
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Industrial Production Methods
- Industrial production methods for this compound are not well-documented. the laboratory methods mentioned above can be scaled up for industrial purposes with appropriate safety measures due to the compound’s toxicity.
Chemical Reactions Analysis
Phenyl(trichloromethyl)mercury undergoes several types of chemical reactions:
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Decomposition to Generate Dichlorocarbene
Reaction: C₆H₅HgCCl₃ → C₆H₅HgCl + CCl₂
Conditions: This reaction can occur under thermal conditions or in the presence of a base.
Major Products: Dichlorocarbene (CCl₂) and phenylmercuric chloride (C₆H₅HgCl).
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Cyclopropanation Reactions
Reaction: Dichlorocarbene generated from this compound reacts with alkenes to form cyclopropane derivatives.
Conditions: Typically involves alkenes and dichlorocarbene as the reactive intermediate.
Major Products: Cyclopropane derivatives, such as hexachlorocyclopropane when reacting with tetrachloroethylene.
Scientific Research Applications
Phenyl(trichloromethyl)mercury has several scientific research applications:
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Organic Synthesis
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Chemical Research
Mechanism of Action
The primary mechanism of action for phenyl(trichloromethyl)mercury involves the generation of dichlorocarbene:
Generation of Dichlorocarbene:
Comparison with Similar Compounds
Phenyl(trichloromethyl)mercury can be compared with other similar organomercury compounds:
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Phenyl(bromodichloromethyl)mercury
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Phenyl(tribromomethyl)mercury
Formula: C₆H₅HgCBr₃
Comparison: Contains three bromine atoms, leading to different reactivity and stability compared to this compound.
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Bis(trichloromethyl)mercury
Formula: Hg(CCl₃)₂
Comparison: Contains two trichloromethyl groups bonded to mercury, resulting in different chemical properties and reactivity.
This compound is unique due to its specific reactivity in generating dichlorocarbene and its applications in organic synthesis .
Properties
IUPAC Name |
phenyl(trichloromethyl)mercury | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5.CCl3.Hg/c1-2-4-6-5-3-1;2-1(3)4;/h1-5H;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIAEGXPYBMVPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Hg]C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3Hg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062964 | |
Record name | Mercury, phenyl(trichloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3294-57-3 | |
Record name | Phenyl(trichloromethyl)mercury | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3294-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trichloromethylphenylmercury | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003294573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl(trichloromethyl)mercury | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203158 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mercury, phenyl(trichloromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Mercury, phenyl(trichloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl(trichloromethyl)mercury | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.965 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRICHLOROMETHYLPHENYLMERCURY | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH955G783H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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